5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide
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Overview
Description
5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide typically involves cyclization reactions. One common method includes the reaction of N-alkyl-N-allyl-pyrrolo-2-carboxamides with palladium derivatives, leading to the formation of the bicyclic pyrrolo-fused system through an amination reaction . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.
Scientific Research Applications
5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its biological activities make it a potential candidate for drug discovery and development.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and interfere with cellular processes. the exact molecular targets and pathways involved are not fully understood and require further research .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide
- 5-Methyl-3-oxooctahydro-2H-pyrido[1,2-A]pyrazin-5-ium iodide
- 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide
Uniqueness
5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide is unique due to its specific bicyclic structure, which imparts distinct biological activities and reactivity
Properties
CAS No. |
16620-62-5 |
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Molecular Formula |
C8H15IN2O |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
5-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-5-ium-1-one;iodide |
InChI |
InChI=1S/C8H14N2O.HI/c1-10-5-2-3-7(10)8(11)9-4-6-10;/h7H,2-6H2,1H3;1H |
InChI Key |
LPDXEWQAPYBBDG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CCCC1C(=O)NCC2.[I-] |
Origin of Product |
United States |
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